molecular formula C13H26O3P- B12563157 Ethyl undec-10-EN-1-ylphosphonate CAS No. 259270-26-3

Ethyl undec-10-EN-1-ylphosphonate

Cat. No.: B12563157
CAS No.: 259270-26-3
M. Wt: 261.32 g/mol
InChI Key: FDXFCWVVOCTAIP-UHFFFAOYSA-M
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Description

Ethyl undec-10-EN-1-ylphosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structural features, which include an ethyl group and an undec-10-en-1-yl chain attached to the phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl undec-10-EN-1-ylphosphonate typically involves the reaction of undec-10-en-1-ol with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often require the use of a base, such as pyridine, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl undec-10-EN-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl undec-10-EN-1-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl undec-10-EN-1-ylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Methyl phosphonate
  • Phenyl phosphonate

Uniqueness

Ethyl undec-10-EN-1-ylphosphonate is unique due to its long alkyl chain and the presence of an unsaturated bond (double bond) in the undec-10-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other phosphonates may not fulfill .

Properties

CAS No.

259270-26-3

Molecular Formula

C13H26O3P-

Molecular Weight

261.32 g/mol

IUPAC Name

ethoxy(undec-10-enyl)phosphinate

InChI

InChI=1S/C13H27O3P/c1-3-5-6-7-8-9-10-11-12-13-17(14,15)16-4-2/h3H,1,4-13H2,2H3,(H,14,15)/p-1

InChI Key

FDXFCWVVOCTAIP-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CCCCCCCCCC=C)[O-]

Origin of Product

United States

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